3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride
Description
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclopropyl group and two fluorine atoms attached to the third carbon of a propane backbone, with a sulfonyl chloride (-SO₂Cl) functional group at the terminal position. This compound is of interest in organic synthesis due to the unique steric and electronic effects imparted by the cyclopropyl and difluoro substituents, which may influence reactivity in nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C6H9ClF2O2S |
|---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
3-cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-3-6(8,9)5-1-2-5/h5H,1-4H2 |
InChI Key |
NZBCZJYTBZESQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCS(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl compounds with difluorinated reagents under controlled conditions. One common method includes the reaction of cyclopropylmethyl chloride with difluoromethane sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfonic acids .
Scientific Research Applications
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Substituent Effects on Reactivity and Stability
- Cyclopropyl vs. The bromine substituent in the latter may act as a leaving group, enabling further functionalization .
- Spiro Bicyclic System : The spiro structure in {2,2-difluoro-6-oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride enhances rigidity, which could stabilize transition states in stereoselective reactions .
- Aromatic vs. Aliphatic Systems : 1-Benzothiophene-4-sulfonyl chloride’s aromatic ring increases conjugation and may improve thermal stability compared to aliphatic analogs like the target compound .
- Fluorination Impact : The target’s -CF₂ group provides stronger electron-withdrawing effects than the single fluorine in 3-fluoro-propane-1-sulfonyl chloride, likely increasing the electrophilicity of its sulfonyl chloride group .
Biological Activity
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride (C₆H₈ClF₂O₂S) is an organosulfur compound notable for its unique structural features, including a cyclopropyl group and sulfonyl chloride functionality. This compound has gained attention in organic synthesis and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting potential applications.
- Molecular Formula : C₆H₈ClF₂O₂S
- Molecular Weight : 178.585 g/mol
- Density : Approximately 1.5 g/cm³
- Boiling Point : About 202 °C at 760 mmHg
The sulfonyl chloride group in this compound is particularly significant as it can act as an electrophile, potentially interacting with nucleophilic sites in biomolecules such as proteins and nucleic acids .
Electrophilic Nature and Reactivity
Sulfonyl chlorides, including 3-cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride, are known for their electrophilic properties. This allows them to participate in various biochemical reactions that may lead to antimicrobial or anticancer activities. The reactivity of sulfonyl chlorides suggests they could modify biomolecules, potentially leading to therapeutic effects .
Potential Applications in Drug Design
Research indicates that modifications involving cyclopropyl groups can enhance the potency and selectivity of pharmacological agents. For instance, compounds incorporating cyclopropyl acylsulfonamide moieties have shown increased activity against specific targets in drug design . The structural characteristics of 3-cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride may similarly influence its biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride | C₃H₄ClF₂O₂S | Contains chlorine instead of hydrogen at C2 |
| 3-Dimethylamino-propane-1-sulfonyl chloride | C₅H₁₂ClNO₂S | Features a dimethylamino group enhancing reactivity |
| 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride | C₆H₈ClF₂O₂S | Incorporates a cyclopropyl group affecting sterics |
This table highlights the structural diversity among related compounds, emphasizing how the cyclopropyl group may impart unique reactivity and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
